tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate
CAS No.:
Cat. No.: VC15797738
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O2 |
|---|---|
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3 |
| Standard InChI Key | ARPBNYXJNFAEGN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2 |
Introduction
Structural Characteristics and Molecular Identity
Core Structural Features
tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate belongs to the azetidine class of heterocyclic compounds, characterized by a four-membered ring containing one nitrogen atom. The molecule integrates two distinct nitrogen-containing rings: a piperidine (six-membered) and an azetidine (four-membered), connected via a methylene bridge. The tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen serves as a protective moiety, enhancing stability during synthetic procedures .
Table 1: Key Molecular Identifiers
The Boc group () at the azetidine nitrogen is a critical feature, offering steric protection and influencing the compound’s solubility profile. The piperidine moiety, a common pharmacophore in central nervous system (CNS) drugs, suggests potential interactions with neurotransmitter receptors.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate typically involves multi-step protocols optimized for yield and purity. A common approach, as detailed in industrial methodologies, involves:
-
Azetidine Functionalization: Protection of the azetidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
-
Piperidine Coupling: Alkylation of the azetidine ring at the 3-position with a piperidin-4-ylmethyl group via nucleophilic substitution or metal-catalyzed cross-coupling.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Boc Protection | Boc anhydride, NaOH | THF/H₂O | None | 85–90 |
| Alkylation | 4-(Chloromethyl)piperidine, K₂CO₃ | DMF | KI (cat.) | 70–75 |
| Purification | Column chromatography (SiO₂) | Hexane/EtOAc | – | – |
Reaction optimization often requires careful control of temperature (0–25°C) and stoichiometry to minimize side products such as over-alkylated derivatives. Industrial-scale production may employ continuous flow reactors to enhance efficiency.
Comparative Analysis with Related Compounds
Structural Analogues
tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate shares functional groups with several investigational drugs. Key comparisons include:
Table 3: Structural and Functional Comparisons
The methylene bridge in the subject compound confers greater conformational flexibility compared to rigid analogs, potentially enhancing target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume